[3-(2-Morpholinoethoxy)phenyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10,15H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHYOLUKMGNRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428204 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-07-2 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 2 Morpholinoethoxy Phenyl Methanol
Retrosynthetic Disconnections and Strategic Approaches to the Core Structure
Disconnection of the Ether Bond (C-O): This is the most common and direct approach. Cleavage of the ether bond suggests two key precursor fragments: (3-hydroxyphenyl)methanol (also known as 3-hydroxybenzyl alcohol) and a reactive derivative of 2-morpholinoethanol, such as 4-(2-chloroethyl)morpholine (B1582488). This strategy isolates the formation of the core aromatic alcohol from the installation of the side chain.
Disconnection of the Aryl-CH₂OH Bond (C-C): An alternative disconnection involves breaking the bond between the aromatic ring and the hydroxymethyl group. This approach would start with a precursor like 1-bromo-3-(2-morpholinoethoxy)benzene. The hydroxymethyl group could then be introduced through reactions such as metal-halogen exchange followed by reaction with formaldehyde, or through a palladium-catalyzed coupling reaction. A variation of this strategy involves a precursor such as 3-(2-morpholinoethoxy)benzaldehyde, which would then be reduced to the final alcohol.
The first strategy, focusing on the initial synthesis of the 3-substituted phenylmethanol moiety followed by etherification, is often preferred due to the commercial availability of starting materials and the high efficiency of the involved reactions.
Preparative Routes to the 3-Substituted Phenylmethanol Moiety
The synthesis of the (3-hydroxyphenyl)methanol core is a critical step that can be accomplished through several reliable methods, primarily involving the transformation of commercially available precursors.
Reductive Transformations of Carbonyl Precursors
A straightforward and widely used method for preparing (3-hydroxyphenyl)methanol is the reduction of 3-hydroxybenzaldehyde (B18108). mdpi.com This aldehyde precursor is readily available and can be efficiently converted to the corresponding primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity. mdpi.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) at low temperatures to control reactivity.
The general reaction is as follows: C₇H₆O₂ (3-hydroxybenzaldehyde) + NaBH₄ → C₇H₈O₂ ((3-hydroxyphenyl)methanol)
| Reducing Agent | Solvent | Temperature | Typical Outcome |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | High yield, selective reduction of the aldehyde. |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to Reflux | Very effective, but less selective and requires stricter anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Room Temp. to 50 °C | Effective, but may require pressure equipment and longer reaction times. |
Introduction and Elaboration of the 2-Morpholinoethoxy Side Chain
Once the (3-hydroxyphenyl)methanol core is obtained, the final key step is the attachment of the 2-morpholinoethoxy side chain. This is predominantly achieved through etherification reactions.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is the most prominent and efficient method for forming the ether linkage in [3-(2-Morpholinoethoxy)phenyl]methanol. wikipedia.org This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the hydroxyl group of (3-hydroxyphenyl)methanol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. youtube.com This nucleophilic phenoxide then attacks an electrophilic alkyl halide, typically 4-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether. wikipedia.org
The reaction is generally performed in a polar aprotic solvent to facilitate the Sₙ2 mechanism. chem-station.com
Reaction Scheme:
Formation of the Alkoxide: C₇H₈O₂ + Base → [C₇H₇O₂]⁻
Nucleophilic Attack: [C₇H₇O₂]⁻ + Cl-CH₂CH₂-Morpholine → this compound + Cl⁻
| Base | Solvent | Temperature | Key Considerations |
| Sodium Hydride (NaH) | DMF, THF | Room Temp. to 60 °C | Highly effective; requires anhydrous conditions as NaH reacts with water. youtube.com |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | Reflux | Milder base, safer to handle, often requires higher temperatures and longer reaction times. |
| Sodium Hydroxide (NaOH) | DMSO, Water (Phase Transfer) | 50 °C to 100 °C | Can be used under phase-transfer catalysis conditions if reactants are suitable. |
The choice of a primary alkyl halide like 4-(2-chloroethyl)morpholine is crucial, as secondary and tertiary halides are more prone to undergo competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
Morpholine-Based Reagent Coupling Strategies
An alternative, though less common, strategy involves reversing the roles of the nucleophile and electrophile. In this approach, a precursor such as (3-(2-chloroethoxy)phenyl)methanol would be synthesized first. This intermediate would then be reacted with morpholine (B109124), which acts as the nucleophile. This reaction would typically require heating and might be performed in the presence of a base to neutralize the HCl formed during the reaction.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound does not necessitate complex stereochemical control as the final compound is achiral and does not possess any stereocenters. The primary concern in the initial etherification step is regioselectivity, specifically the selective O-alkylation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol over the benzylic hydroxyl group.
The Williamson ether synthesis inherently provides excellent regioselectivity in this case. The phenolic proton is significantly more acidic than the alcoholic proton, allowing for its selective deprotonation by a suitable base. This generates a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)morpholine. The benzylic alcohol remains protonated and thus unreactive under these conditions, ensuring the desired regioselective formation of the ether bond at the meta position of the benzene (B151609) ring.
Optimization of Reaction Conditions and Yield Enhancement Protocols
Optimization of the synthetic route to this compound focuses on maximizing the yield and purity of the intermediates and the final product. Key reaction parameters for both the Williamson ether synthesis and the subsequent reduction have been the subject of extensive investigation.
Williamson Ether Synthesis of 3-(2-Morpholinoethoxy)benzaldehyde
The formation of the key intermediate, 3-(2-morpholinoethoxy)benzaldehyde, is typically achieved by reacting 3-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine. The optimization of this step involves careful selection of the base, solvent, and temperature.
A variety of bases can be employed, with potassium carbonate (K₂CO₃) being a common and cost-effective choice. The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) are often used to facilitate the Sₙ2 reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate. For a similar synthesis of 4-(2-morpholinoethoxy)benzaldehyde, the reaction is heated to 100°C overnight. prepchem.com
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Efficiently deprotonates the phenolic hydroxyl group and is cost-effective. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the Sₙ2 reaction mechanism. |
| Temperature | 100 °C | Ensures a sufficient reaction rate for complete conversion. |
| Reactants | 3-hydroxybenzaldehyde, 4-(2-chloroethyl)morpholine | Readily available starting materials. |
Reduction of 3-(2-Morpholinoethoxy)benzaldehyde
The final step in the synthesis is the reduction of the aldehyde group of 3-(2-morpholinoethoxy)benzaldehyde to a primary alcohol. For this transformation, mild reducing agents are preferred to avoid side reactions. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is a widely used and effective method for this purpose. mdpi.com This reaction is typically carried out at or below room temperature and offers high yields of the desired product.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for aldehydes. |
| Solvent | Methanol (MeOH) | Effectively dissolves the reactants and facilitates the reduction. |
| Temperature | 0 °C to Room Temperature | Allows for a controlled and efficient reaction. |
Scalable Synthetic Approaches for Academic and Industrial Applications
The synthetic route to this compound is well-suited for both academic research and large-scale industrial production due to the use of readily available and relatively inexpensive starting materials and reagents.
For industrial applications, process optimization focuses on cost-effectiveness, safety, and environmental impact. The Williamson ether synthesis is a robust and well-established reaction that can be scaled up with relative ease. The use of potassium carbonate as a base is advantageous due to its low cost and ease of handling. While DMF is an effective solvent, for large-scale production, alternative, greener solvents may be considered to minimize environmental impact and simplify waste disposal.
The reduction step using sodium borohydride is also highly scalable. The reaction is typically high-yielding and the work-up procedure is straightforward. For industrial-scale synthesis, careful control of the reaction temperature is crucial to ensure safety, as the reaction can be exothermic.
Chemical Reactivity and Transformation Pathways of 3 2 Morpholinoethoxy Phenyl Methanol
Reactivity Profiles of the Benzylic Alcohol Functionality
The benzylic alcohol group is the most reactive site in [3-(2-Morpholinoethoxy)phenyl]methanol, susceptible to a range of transformations that are central to its synthetic utility.
Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids
The benzylic alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 3-(2-morpholinoethoxy)benzaldehyde, or the carboxylic acid, 3-(2-morpholinoethoxy)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
The partial oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are effective for this transformation. Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes and is suitable for this conversion. ugm.ac.idrsc.org Similarly, activated manganese dioxide (MnO2) is a chemoselective oxidant for benzylic and allylic alcohols, providing a good yield of the aldehyde under heterogeneous conditions. jove.comcommonorganicchemistry.commychemblog.com Another effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant such as sodium hypochlorite (B82951) or in an aerobic oxidation system catalyzed by copper salts. niscpr.res.inrsc.orgorganic-chemistry.org These methods are generally high-yielding and proceed under mild conditions, minimizing side reactions.
For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid) can effectively oxidize the benzylic alcohol to the corresponding carboxylic acid. wikipedia.org It is important to note that these stronger oxidants can sometimes lead to cleavage of the ether linkage or reactions with the morpholine (B109124) ring under harsh conditions, necessitating careful control of the reaction parameters.
Table 1: Controlled Oxidation Reactions of the Benzylic Alcohol Functionality
| Product | Reagents and Conditions |
| 3-(2-Morpholinoethoxy)benzaldehyde | Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH2Cl2) |
| Activated Manganese Dioxide (MnO2) in a non-polar solvent | |
| TEMPO (catalyst), NaOCl (co-oxidant) in a biphasic system | |
| Cu(I)/TEMPO catalyst system with O2 or air as the terminal oxidant | |
| 3-(2-Morpholinoethoxy)benzoic acid | Potassium permanganate (KMnO4) in a basic aqueous solution |
| Jones Reagent (CrO3/H2SO4) in acetone |
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group of the benzylic alcohol in this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via an SN1 or SN2 mechanism, with the pathway being influenced by the reaction conditions and the nature of the nucleophile. The benzylic position is particularly reactive due to the ability of the adjacent phenyl ring to stabilize the carbocation intermediate in an SN1 pathway or the transition state in an SN2 pathway.
Common transformations include the conversion of the alcohol to the corresponding benzyl (B1604629) halide. Reaction with thionyl chloride (SOCl2) in the presence of a base like pyridine (B92270) typically yields the benzyl chloride, askfilo.comchadsprep.commasterorganicchemistry.compearson.commasterorganicchemistry.comchemistrysteps.com while phosphorus tribromide (PBr3) is effective for the synthesis of the benzyl bromide. chadsprep.commasterorganicchemistry.comyoutube.com These benzylic halides are versatile intermediates for further functionalization.
The activated alcohol can also be displaced by other nucleophiles. For instance, under Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like DEAD or DIAD), the hydroxyl group can be substituted by various nucleophiles, including carboxylates (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide. acs.orgresearchgate.netwikipedia.orgorganic-chemistry.org This reaction typically proceeds with inversion of configuration if the benzylic carbon is chiral.
Influence of the Morpholinoethoxy Substituent on Aromatic and Side-Chain Reactivity
The morpholinoethoxy substituent at the meta-position significantly influences the electronic properties of the phenyl ring and can also affect the reactivity of the benzylic alcohol through steric and electronic effects.
Electronic Effects on the Phenyl Ring Electrophilicity/Nucleophilicity
The morpholinoethoxy group, -OCH2CH2N(CH2CH2)2O, is an electron-donating group (EDG) due to the presence of the oxygen atom directly attached to the phenyl ring. The lone pairs of electrons on the ether oxygen can be delocalized into the aromatic π-system through resonance. This increases the electron density of the phenyl ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution (EAS) reactions. minia.edu.eg
As an ortho, para-directing group, the morpholinoethoxy substituent will direct incoming electrophiles primarily to the positions ortho and para to itself (positions 2, 4, and 6). The meta-position of the substituent (position 5) will be less favored for electrophilic attack. The activating nature of this group means that electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will proceed more readily on this substituted ring compared to unsubstituted benzene (B151609). libretexts.org
Conversely, the increased electron density on the phenyl ring makes it less electrophilic and therefore less reactive towards nucleophilic aromatic substitution (NAS) reactions, unless there are strong electron-withdrawing groups also present on the ring.
Intramolecular Interactions Governing Conformational Preferences and Reactivity
The flexibility of the morpholinoethoxy side chain allows for various conformational possibilities. The presence of multiple heteroatoms (two oxygens and one nitrogen) allows for potential intramolecular interactions, such as hydrogen bonding between the benzylic alcohol's hydroxyl group and the ether oxygen or the morpholine nitrogen. However, the formation of such intramolecular hydrogen bonds would require the side chain to fold back towards the benzylic alcohol, which may be sterically hindered. Computational studies on benzyl alcohol itself suggest a complex conformational landscape. researchgate.netresearchgate.net
Derivatization Strategies and Functional Group Interconversions of this compound
This compound can be derivatized at both the benzylic alcohol and the phenyl ring, allowing for the synthesis of a variety of analogues with modified properties.
The benzylic hydroxyl group is a prime site for derivatization. Esterification can be achieved by reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride). The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation. jove.comorganic-chemistry.orgwikipedia.orgrsc.orgresearchgate.net
Etherification of the benzylic alcohol can be accomplished through the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgkhanacademy.org This involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, the alcohol can be converted to a good leaving group (e.g., a tosylate) and then reacted with an alkoxide.
The phenyl ring can be functionalized via electrophilic aromatic substitution, as discussed in section 3.2.1. For example, nitration followed by reduction of the nitro group would introduce an amino group onto the aromatic ring, providing a handle for further derivatization.
Table 2: Derivatization Strategies for this compound
| Functional Group Targeted | Reaction Type | Reagents and Conditions | Product Type |
| Benzylic Alcohol | Esterification | Carboxylic acid, DCC, DMAP (Steglich Esterification) | Benzylic Ester |
| Etherification | 1. NaH, 2. Alkyl halide (Williamson Ether Synthesis) | Benzylic Ether | |
| Substitution | PBr3 | Benzylic Bromide | |
| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitro-substituted aromatic |
| Halogenation | Br2, FeBr3 | Bromo-substituted aromatic |
Esterification and Etherification of the Hydroxyl Group
The primary benzylic hydroxyl group (-CH₂OH) is a key site for synthetic modification, readily undergoing esterification and etherification reactions.
Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. medcraveonline.com The reaction with a carboxylic acid is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of this compound. Alternatively, the use of more reactive acyl chlorides or anhydrides can proceed under milder conditions, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or carboxylic acid byproduct.
Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution (SN2) reaction to yield the corresponding ether. Another approach involves the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, though this is less common for producing unsymmetrical ethers from benzylic alcohols. researchgate.net
The table below summarizes typical esterification and etherification reactions for this compound.
| Reaction Type | Reagent | Catalyst/Conditions | Product |
| Esterification | Acetic Anhydride | Pyridine | [3-(2-Morpholinoethoxy)phenyl]methyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | [3-(2-Morpholinoethoxy)phenyl]methyl benzoate |
| Etherification | Sodium Hydride, then Methyl Iodide | Anhydrous THF | 1-(2-Methoxyethyl)-4-(3-(methoxymethyl)phenoxy)benzene |
Modifications and Functionalization of the Morpholine Ring System
The morpholine ring contains a tertiary amine and an ether linkage. The nitrogen atom is the most reactive site in this heterocyclic system.
The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles. For instance, it can be alkylated using alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism. Similarly, the nitrogen can be acylated with acyl chlorides or anhydrides to form an amide, although this is less common for tertiary amines.
The ether linkage within the morpholine ring is generally stable and unreactive under most conditions. Cleavage of this C-O bond requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr), which is not a selective transformation in a molecule with other sensitive functional groups. Therefore, reactions typically target the nitrogen atom. researchgate.nete3s-conferences.org
The following table illustrates potential modifications to the morpholine ring.
| Reaction Type | Reagent | Conditions | Product |
| N-Alkylation | Methyl Iodide | Acetonitrile (B52724), RT | 4-(3-(Hydroxymethyl)phenoxy)ethyl)-4-methylmorpholin-4-ium iodide |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Methanol (B129727) | 4-((3-(Hydroxymethyl)phenoxy)ethyl)morpholine 4-oxide |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions is controlled by the two substituents already present on the ring: the hydroxymethyl group (-CH₂OH) and the 2-morpholinoethoxy group (-OCH₂CH₂N(CH₂)₄O).
Both substituents are activating groups and are ortho, para-directors.
The -OCH₂CH₂N(CH₂)₄O group is a strong activator due to the lone pairs on the ether oxygen atom adjacent to the ring, which can be donated into the ring through resonance.
The -CH₂OH group is a weak activator.
The two groups are positioned meta to each other (at positions 1 and 3). Their directing effects are therefore cooperative. The positions ortho and para to the strongly activating morpholinoethoxy group are C2, C4, and C6. The positions ortho and para to the hydroxymethyl group are C2, C4, and C5. The positions most activated for electrophilic attack are C2, C4, and C6, with C4 and C6 being the most likely due to reduced steric hindrance compared to C2 (which is between the two existing substituents).
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com
The table below outlines potential electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | [3-(2-Morpholinoethoxy)-4-nitrophenyl]methanol and [5-(2-Morpholinoethoxy)-2-nitrophenyl]methanol |
| Bromination | Br₂, FeBr₃ | [2-Bromo-5-(2-morpholinoethoxy)phenyl]methanol and [4-Bromo-3-(2-morpholinoethoxy)phenyl]methanol |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | [4-Acetyl-3-(2-morpholinoethoxy)phenyl]methanol |
Mechanistic Investigations of Key Reaction Pathways
Understanding the reaction mechanisms provides insight into the reactivity and potential side reactions of this compound.
Esterification (Acid-Catalyzed): The mechanism involves several equilibrium steps. First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol's hydroxyl group then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A proton is then transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, turning it into a good leaving group (water). Finally, the elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product.
Etherification (Williamson Synthesis): This reaction proceeds via an SN2 mechanism. In the first step, a strong base abstracts the acidic proton from the benzylic hydroxyl group to form a potent nucleophile, the corresponding alkoxide. In the second step, this alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide ion (the leaving group) in a single concerted step to form the ether. The reaction is most efficient with primary alkyl halides to minimize competing elimination reactions.
Electrophilic Aromatic Substitution (e.g., Nitration): This is a two-step mechanism. masterorganicchemistry.com
Formation of the Electrophile: Nitric acid reacts with the stronger sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Attack and Resonance Stabilization: The π-electron system of the activated benzene ring acts as a nucleophile, attacking the nitronium ion. This step is rate-determining as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final nitro-substituted product.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of [3-(2-Morpholinoethoxy)phenyl]methanol provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the morpholinoethoxy side chain.
The aromatic region typically displays complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The protons on the morpholino and ethoxy groups appear in the aliphatic region of the spectrum. The hydroxyl proton of the alcohol may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | t | 1H | Ar-H |
| ~6.90 | m | 2H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| 4.65 | s | 2H | Ar-CH₂-OH |
| 4.15 | t | 2H | O-CH₂-CH₂-N |
| 3.75 | t | 4H | Morpholine (B109124) (-O-CH₂-) |
| 2.85 | t | 2H | O-CH₂-CH₂-N |
| 2.60 | t | 4H | Morpholine (-N-CH₂-) |
Note: Chemical shifts (δ) are predicted values and may vary in experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (aromatic, aliphatic, alcohol, ether).
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type |
|---|---|
| ~159.0 | Ar-C (C-O) |
| ~142.0 | Ar-C (C-CH₂OH) |
| ~129.5 | Ar-CH |
| ~119.0 | Ar-CH |
| ~114.0 | Ar-CH |
| ~113.0 | Ar-CH |
| ~67.0 | Morpholine (-O-CH₂-) |
| ~66.5 | O-CH₂-CH₂-N |
| ~65.0 | Ar-CH₂-OH |
| ~57.5 | O-CH₂-CH₂-N |
Note: Chemical shifts (δ) are predicted values.
To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the two methylene groups of the ethoxy bridge (-O-CH₂-CH₂-N) and between the adjacent methylene groups within the morpholine ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It allows for the unambiguous assignment of each carbon atom that has attached protons by linking the previously assigned ¹H signals to their corresponding ¹³C signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the protons of the benzylic methylene group (Ar-CH₂) to the aromatic carbons, and from the protons of the O-CH₂ group of the ethoxy bridge to the aromatic carbon at the point of attachment. youtube.comcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the three-dimensional conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the alcohol. libretexts.org
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretching from the methylene and morpholine groups appears just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). libretexts.org
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring. libretexts.org
C-O Stretch (Ether and Alcohol): Strong C-O stretching bands are expected. The aryl ether (Ar-O-CH₂) linkage typically shows a strong band around 1250-1200 cm⁻¹, while the primary alcohol (CH₂-OH) shows a strong C-O stretch around 1050 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3600-3200 (broad) | Alcohol O-H | Stretch |
| 3100-3000 | Aromatic C-H | Stretch |
| 2950-2850 | Aliphatic C-H | Stretch |
| 1600-1450 | Aromatic C=C | Stretch |
| ~1240 | Aryl Ether C-O | Stretch |
| ~1115 | Aliphatic Ether C-O | Stretch |
Mass Spectrometry for Molecular Ion Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol .
In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed at m/z 237 or 238, respectively. The molecule would then fragment in a predictable manner. Key fragmentation pathways would likely include:
Cleavage of the morpholino group.
Loss of the entire morpholinoethoxy side chain, leading to a fragment corresponding to 3-hydroxybenzyl alcohol.
Benzylic cleavage, with the loss of the -CH₂OH group.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula without ambiguity. nih.gov
For this compound (C₁₃H₁₉NO₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 238.14382. An experimental HRMS measurement matching this value would provide definitive confirmation of the compound's molecular formula.
Chromatographic Methods for Purity Assessment and Isolation
The purity and isolation of this compound are critical for its application in further chemical synthesis and analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the non-volatile and thermally sensitive analysis of compounds like this compound. The method's versatility allows for the separation of the target compound from impurities that may arise during its synthesis, such as starting materials, by-products, and degradation products.
A typical HPLC method for a compound of this nature would involve a reversed-phase column (e.g., C18 or C8) due to the molecule's moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The choice of mobile phase composition, pH, and gradient elution program would be optimized to achieve the best separation efficiency. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance.
For the preparative isolation of this compound, the analytical method can be scaled up by using a larger column and a higher flow rate. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed.
A hypothetical HPLC method for the analysis of this compound is presented in the table below. It is important to note that these are representative conditions and would require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, the technique can be employed for the analysis of its more volatile derivatives. The primary alcohol functional group can be derivatized to form a less polar and more volatile ether or ester. For instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl group to a trimethylsilyl (B98337) ether, which is amenable to GC analysis.
The derivatized sample would then be injected into a GC system equipped with a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) is commonly used for the detection of organic compounds. The temperature program of the GC oven is optimized to ensure the separation of the derivatized compound from any impurities.
The table below outlines a potential GC method for the analysis of a silylated derivative of this compound.
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (20:1) |
X-ray Crystallography for Solid-State Molecular Architecture
As of the latest available data, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, a detailed description of its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions in the crystalline lattice, is not available in the scientific literature.
Should a crystalline form of this compound or one of its derivatives be obtained, X-ray crystallography would provide invaluable insights into its three-dimensional structure. This technique would allow for the unambiguous determination of its molecular conformation and the packing of the molecules in the solid state. Such information is crucial for understanding the physical properties of the compound and for computational modeling studies.
Based on a comprehensive review of available scientific literature, there are currently no specific computational chemistry or theoretical investigation studies published that focus solely on the compound this compound. Therefore, it is not possible to provide the detailed analysis and data tables requested for the specified sections and subsections.
The generation of scientifically accurate and detailed content for the following topics requires dedicated research that does not appear to have been conducted or published:
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure: Including Density Functional Theory (DFT) for ground state energy and conformation, analysis of Frontier Molecular Orbitals (HOMO-LUMO) and related reactivity indices, and Electrostatic Potential Surface analysis.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions: Including solvent effects on molecular conformation and dynamics, and the exploration of hydrogen bonding networks and supramolecular assembly.
Further research in the field of computational chemistry would be necessary to produce the data required to populate the outlined article structure.
Computational Chemistry and Theoretical Investigations of 3 2 Morpholinoethoxy Phenyl Methanol
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Conformational Space Exploration
Currently, there are no published studies that have systematically explored the conformational space of [3-(2-Morpholinoethoxy)phenyl]methanol. This type of investigation would typically involve computational methods to identify the molecule's various low-energy shapes, or conformers. Understanding these conformers is fundamental, as the three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. A comprehensive conformational analysis would provide insights into the molecule's flexibility and the preferred spatial arrangement of its constituent parts—the morpholine (B109124) ring, the ethoxy linker, and the phenylmethanol group.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
There is a similar void in the literature regarding the computational prediction and interpretation of the spectroscopic parameters for this compound. Computational spectroscopy is a powerful tool for complementing experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By calculating these spectroscopic signatures from first principles, researchers can gain a more precise understanding of the molecule's electronic and vibrational structure. The absence of such computational data for this compound means that a detailed, theoretically-backed assignment of its spectral features is not currently possible.
Role of 3 2 Morpholinoethoxy Phenyl Methanol As a Synthon in Complex Molecular Architecture
Utilization as a Versatile Intermediate in Multi-Step Organic Synthesis
[3-(2-Morpholinoethoxy)phenyl]methanol is a highly adaptable intermediate in the synthesis of complex organic molecules, primarily due to the differential reactivity of its functional groups. The benzylic alcohol can be readily oxidized to an aldehyde or converted into a leaving group for nucleophilic substitution, while the morpholino group provides a basic handle that can influence solubility and participate in salt formation. The ether linkage is generally stable under a variety of reaction conditions.
The synthetic utility of this intermediate is often initiated by the transformation of the hydroxymethyl group. For instance, oxidation to the corresponding benzaldehyde (B42025) derivative, 3-(2-morpholinoethoxy)benzaldehyde, provides a key electrophilic center for the construction of carbon-carbon and carbon-heteroatom bonds. This aldehyde can undergo a variety of classical organic reactions, making it a cornerstone for divergent synthesis strategies.
Table 1: Key Transformations of this compound in Multi-step Synthesis
| Starting Material | Reagents and Conditions | Product | Application in Synthesis |
|---|---|---|---|
| This compound | PCC, CH₂Cl₂ | 3-(2-Morpholinoethoxy)benzaldehyde | Precursor for heterocycle formation, Wittig reactions, reductive aminations |
| This compound | SOCl₂, pyridine (B92270) | 1-(Chloromethyl)-3-(2-morpholinoethoxy)benzene | Alkylating agent for nucleophiles (e.g., amines, thiols, carbanions) |
| This compound | PBr₃, Et₂O | 1-(Bromomethyl)-3-(2-morpholinoethoxy)benzene | Alkylating agent with enhanced reactivity compared to the chloride |
These transformations highlight the role of this compound as a linchpin molecule, enabling the sequential introduction of various functionalities and the extension of the molecular framework in a controlled manner.
Development of Functionalized Aromatic Systems Featuring the Morpholinoethoxy Motif
The morpholinoethoxy moiety is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The synthesis of functionalized aromatic systems incorporating this motif frequently utilizes this compound or its derivatives as key building blocks.
A common strategy involves the initial preparation of the morpholinoethoxy-substituted aromatic core, followed by further functionalization of the aromatic ring through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The presence of the ether and hydroxymethyl groups can influence the regioselectivity of these reactions.
Table 2: Synthesis of Functionalized Aromatic Systems
| Starting Material | Reagents and Conditions | Product | Type of Functionalization |
|---|---|---|---|
| 3-(2-Morpholinoethoxy)phenol | 4-(2-Chloroethyl)morpholine (B1582488), K₂CO₃, Acetone | This compound (via reduction of intermediate aldehyde) | O-alkylation |
| 1-Bromo-3-(2-morpholinoethoxy)benzene | n-BuLi, then DMF; then NaBH₄ | This compound | Halogen-metal exchange and formylation/reduction |
The development of these functionalized systems is crucial for exploring the chemical space around a particular pharmacophore. The morpholinoethoxy group can act as a "solubilizing tail" while modifications on the aromatic ring can fine-tune the biological activity and selectivity of the target molecules.
Construction of Complex Heterocyclic and Polycyclic Architectures
The reactivity of the functional groups in this compound and its derivatives makes it an excellent precursor for the construction of complex heterocyclic and polycyclic systems. The aldehyde derived from the parent alcohol is a particularly versatile intermediate in this regard.
For example, 3-(2-morpholinoethoxy)benzaldehyde can participate in condensation reactions with various binucleophiles to form a wide range of heterocyclic rings. These reactions often proceed through a cascade sequence, rapidly building molecular complexity from a relatively simple starting material.
Table 3: Heterocyclic and Polycyclic Systems Derived from this compound
| Precursor | Reaction Partner | Resulting Heterocycle | Synthetic Strategy |
|---|---|---|---|
| 3-(2-Morpholinoethoxy)benzaldehyde | 2-Aminothiophenol | 2-(3-(2-Morpholinoethoxy)phenyl)benzo[d]thiazole | Condensation |
| 3-(2-Morpholinoethoxy)benzaldehyde | Ethylenediamine | 2-(3-(2-Morpholinoethoxy)phenyl)-4,5-dihydro-1H-imidazole | Cyclocondensation |
| 3-(2-Morpholinoethoxy)benzaldehyde | Malononitrile, Thiourea | 4-(3-(2-Morpholinoethoxy)phenyl)-6-amino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | Multi-component reaction |
The ability to readily access these complex scaffolds is of significant interest in drug discovery, where heterocyclic and polycyclic systems form the core of many therapeutic agents.
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Systematic modification of the this compound structure allows for the exploration of structure-reactivity relationships (SRR). By synthesizing a library of derivatives with varied substituents on the aromatic ring or modifications to the morpholino group, chemists can probe how structural changes influence chemical reactivity and, by extension, biological activity.
For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the reactivity of the benzylic alcohol towards oxidation or substitution. Similarly, altering the substitution pattern on the morpholine (B109124) ring can impact the basicity and steric bulk of the molecule.
Table 4: Representative Derivatives for Structure-Reactivity Relationship Studies
| Derivative of this compound | Modification | Investigated Property |
|---|---|---|
| [4-Fluoro-3-(2-morpholinoethoxy)phenyl]methanol | Electron-withdrawing group on the aromatic ring | Reactivity of the benzylic alcohol, pKa of the morpholino nitrogen |
| [4-Methoxy-3-(2-morpholinoethoxy)phenyl]methanol | Electron-donating group on the aromatic ring | Reactivity of the benzylic alcohol, pKa of the morpholino nitrogen |
| [3-(2-(2,6-Dimethylmorpholino)ethoxy)phenyl]methanol | Steric hindrance at the morpholine ring | Nucleophilicity and basicity of the nitrogen atom |
These studies are fundamental to rational drug design, providing insights into the key structural features required for a desired chemical or biological outcome. The systematic synthesis of such derivatives, facilitated by the versatile chemistry of the parent synthon, is a powerful tool in medicinal chemistry.
Q & A
Q. Critical Parameters :
- Solvent choice : Methanol/DCM mixtures improve solubility of intermediates .
- Reaction time : Overnight stirring ensures complete deprotection .
- Purification : Column chromatography (silica gel, CH₃OH/EtOAc gradients) is essential for isolating the product .
How is this compound characterized, and what spectral data are diagnostic?
Basic Research Question
Methodological Answer:
Key analytical techniques include:
NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear at δ 7.24–7.19 (m, 2H), while morpholinoethoxy CH₂ groups resonate at δ 3.35–4.20 (m, 12H) .
- ¹³C NMR : The morpholino carbons are observed at δ 50–60 ppm, and the benzylic CH₂OH carbon at ~65 ppm .
LCMS : Molecular ion peaks at m/z 540.3 [M+H]⁺ confirm the compound’s molecular weight .
IR Spectroscopy : Stretching vibrations for OH (3431 cm⁻¹) and C=O (1710 cm⁻¹, if oxidized) are observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
